

Technical Guide: Solubility Profiling and Stock Solution Preparation of (+)-Darunavir-d9[1]

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Compound of Interest

Compound Name: (+)-Darunavir-d9

Cat. No.: B1159075

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Executive Summary

This technical guide details the solubility characteristics of **(+)-Darunavir-d9** (Darunavir isobutyl-d9), a deuterated internal standard (IS) critical for the quantitative bioanalysis of Darunavir via LC-MS/MS.[1]

While bulk solubility data often exists for the unlabeled therapeutic (Darunavir), specific handling protocols for the isotopically labeled analog are required due to its high cost, limited quantity, and potential for isotopic exchange. This guide synthesizes physicochemical data with practical laboratory workflows to ensure the preparation of accurate, stable stock solutions in Methanol (MeOH) and Acetonitrile (ACN).[1]

Physicochemical Profile & Solubility Mechanics[1] [2]

To understand the solubility behavior of **(+)-Darunavir-d9**, one must analyze the properties of the parent molecule. The substitution of nine hydrogen atoms with deuterium (D) in the isobutyl moiety exerts a negligible effect on the bulk solubility thermodynamics (solvation energy) but significantly impacts the compound's mass and vibrational frequency.

Key Properties

Property	Value (Parent/d9)	Relevance to Solubility
Molecular Formula	C ₂₇ H ₂₈ D ₉ N ₃ O ₇ S	Deuterated form (+9 Da mass shift).[1]
Molecular Weight	~556.7 g/mol	High MW suggests slower dissolution rates; requires vortexing/sonication.
LogP (Lipophilicity)	~2.7 – 3.0	Lipophilic.[1] Poor water solubility; high affinity for organic solvents.
pKa	~2.4 (Sulfonamide)	Weakly acidic.[1] Solubility is pH-dependent in aqueous mixtures but stable in pure organic solvents.[1]
H-Bond Donors/Acceptors	3 / 7	High H-bonding potential favors protic solvents like Methanol.[1]

Solvent Compatibility Analysis

The solubility of Darunavir-d9 is governed by "like dissolves like" principles, specifically the interaction between the solvent's polarity and the solute's bis-tetrahydrofuran (bis-THF) and sulfonamide moieties.

- Methanol (MeOH):
 - Classification: Polar Protic.
 - Mechanism: Methanol acts as both a hydrogen bond donor and acceptor. It effectively solvates the polar sulfonamide and carbamate groups of Darunavir-d9.
 - Verdict: Preferred solvent for primary stock solutions.[2] Solubility is "Freely Soluble" (>10 mg/mL), easily accommodating standard 1 mg/mL stocks.[1]

- Acetonitrile (ACN):
 - Classification: Polar Aprotic.
 - Mechanism: ACN relies on dipole-dipole interactions.[1] While it dissolves the lipophilic backbone well, it lacks the H-bond donating capability of MeOH.
 - Verdict:Excellent co-solvent. Suitable for working standards and mobile phases. Solubility is high, but MeOH is often preferred for the initial dissolution of the solid to ensure rapid homogeneity.

Solubility Data & Stability Matrix

The following table summarizes the solubility profile derived from physicochemical properties and empirical data for Darunavir analogs.

Solvent	Solubility Rating	Saturation Limit (Est.)	Stability Risk	Application
Methanol	High	> 20 mg/mL	Low	Primary Stock Solution
Acetonitrile	High	> 10 mg/mL	Low	Working Dilutions / Mobile Phase
DMSO	Very High	> 50 mg/mL	Hygroscopic*	Rescue solvent for difficult solids
Water	Poor	< 0.1 mg/mL	N/A	Do NOT use for stocks

*Note: DMSO is difficult to remove during evaporation and can freeze in autosamplers; use only if concentration requirements exceed MeOH limits.

The "Isotope Effect" in Chromatography

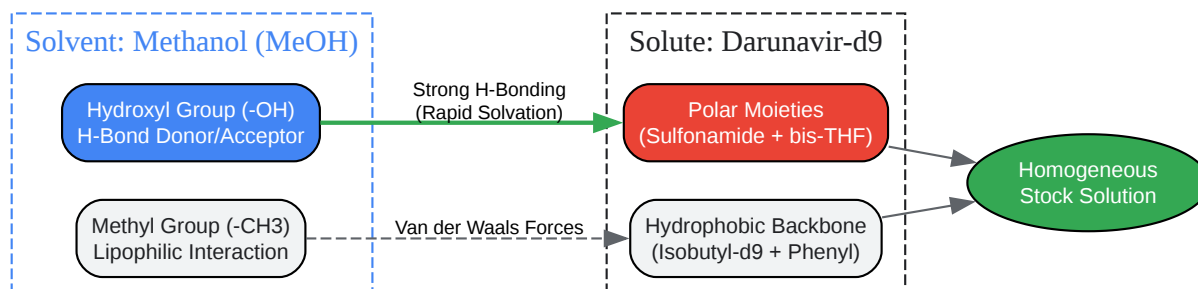
While solubility is identical, researchers must be aware of the Chromatographic Isotope Effect. Deuterium is slightly more lipophilic than hydrogen.

- Result: Darunavir-d9 may elute slightly earlier (fractions of a second) than unlabeled Darunavir on Reverse-Phase (C18) columns.[1]
- Mitigation: Ensure the integration window in your LC-MS/MS method is wide enough to capture both the analyte and the IS peaks.

Visualization: Solvation & Workflow

Solvation Mechanism

The following diagram illustrates why Methanol is the superior choice for initial solvation, highlighting the Hydrogen Bonding network.



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Figure 1: Mechanistic view of Methanol stabilizing Darunavir-d9 via dual H-bonding and lipophilic interactions.[1]

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a certified 1.0 mg/mL Stock Solution of **(+)-Darunavir-d9** in Methanol.

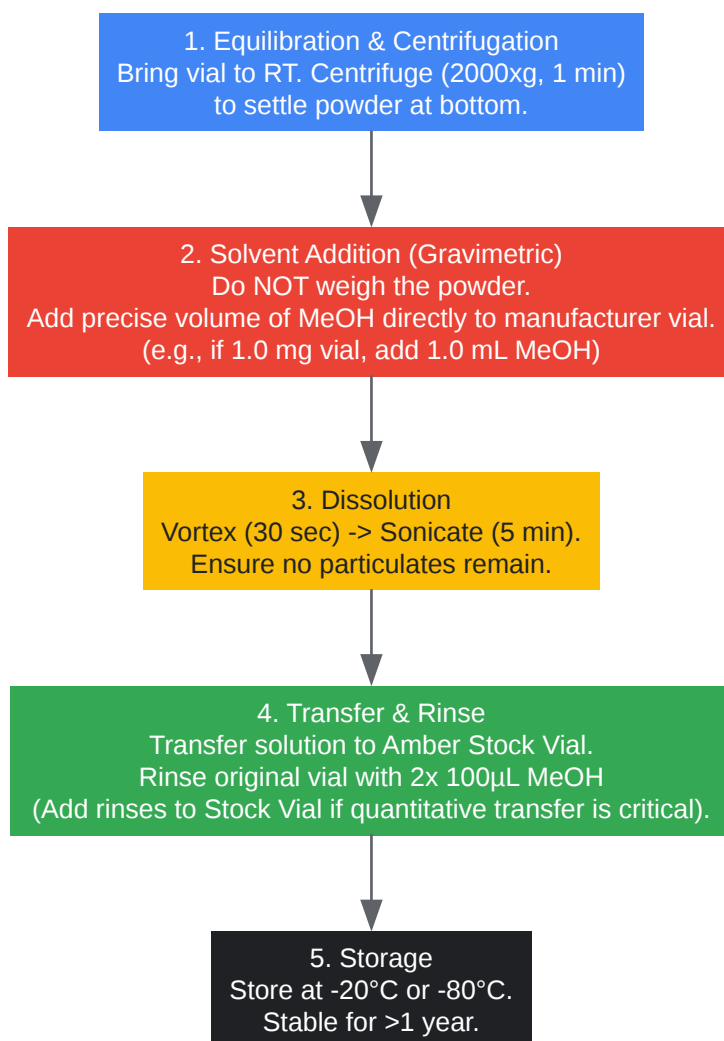
Standard: This protocol avoids weighing errors associated with static-prone, low-mass powders (1 mg vials).

Materials Required[4]

- Analyte: **(+)-Darunavir-d9** (1 mg vial, typically >98% isotopic purity).[1]

- Solvent: LC-MS Grade Methanol (cooled to 4°C reduces volatility errors, though room temp is acceptable if handled quickly).[1]
- Equipment: Class A Volumetric Pipettes, Vortex Mixer, Sonicator, Amber Glass Vials (Silanized preferred).

Step-by-Step Workflow



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Figure 2: "In-Vial" Dissolution Protocol to maximize recovery of expensive isotopic standards.

Critical Technical Notes

- Quantitative Transfer vs. Concentration:

- Option A (Concentration Priority): If the manufacturer guarantees exact mass (e.g., 1.00 mg \pm 1%), add exactly 1.00 mL MeOH.
- Option B (Recovery Priority): If mass is approximate, dissolve in \sim 800 μ L, transfer to a volumetric flask, rinse vial, and dilute to volume. Option A is standard for IS since the IS ratio cancels out absolute errors, provided the same IS solution is used for all samples and standards.
- Sonication: Darunavir ethanolate (salt) dissolves instantly. The free base may require 2-5 minutes of sonication. Watch for heating; keep the bath cool.
- Storage: Methanol stocks are stable at -20°C . Avoid repeated freeze-thaw cycles which can cause concentration changes due to solvent evaporation.[1] Aliquot into single-use vials if possible.

References

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 213039, Darunavir. Retrieved from [\[Link\]](#)[1]
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